molecular formula C20H13N3O3 B2829124 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide CAS No. 955299-30-6

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide

Cat. No.: B2829124
CAS No.: 955299-30-6
M. Wt: 343.342
InChI Key: LWSIDPHKGNVFTP-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3-dioxoisoindolin-2-yl intermediate. This intermediate can be synthesized through the reaction of phthalic anhydride with ammonia, followed by cyclization. The next step involves the coupling of this intermediate with 4-aminopyridine and benzoyl chloride under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxoisoindolin-2-yl)benzoic acid
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide

Uniqueness

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-18(22-14-9-11-21-12-10-14)13-5-7-15(8-6-13)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSIDPHKGNVFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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